(3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile

Chiral β-amino nitrile Sitagliptin intermediate Stereochemical fidelity

(3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile (CAS 1212928-71-6) is a chiral β-amino nitrile building block featuring a single stereogenic center bearing a primary amine, a nitrile group, and a 2,6-difluorophenyl ring. With molecular formula C₉H₈F₂N₂ and molecular weight 182.17 g/mol, this compound serves as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably sitagliptin.

Molecular Formula C9H8F2N2
Molecular Weight 182.17 g/mol
Cat. No. B13040250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile
Molecular FormulaC9H8F2N2
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(CC#N)N)F
InChIInChI=1S/C9H8F2N2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1
InChIKeyNCBXVZAZTYIJFZ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile: Chiral β-Amino Nitrile Procurement Profile


(3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile (CAS 1212928-71-6) is a chiral β-amino nitrile building block featuring a single stereogenic center bearing a primary amine, a nitrile group, and a 2,6-difluorophenyl ring . With molecular formula C₉H₈F₂N₂ and molecular weight 182.17 g/mol, this compound serves as a key intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, most notably sitagliptin [1]. The (S)-configuration at the β-carbon is stereochemically critical, as the corresponding (R)-enantiomer (CAS 1213520-30-9) and the racemic mixture (CAS 1270451-15-4) are distinct catalog entities that cannot be used interchangeably in enantiospecific synthetic routes . Commercial availability ranges from milligram to kilogram scale, with typical purities of 95–98% by HPLC .

Why (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile Cannot Be Replaced by Generic β-Amino Nitriles


The (3S)-configured 2,6-difluorophenyl β-amino nitrile scaffold occupies a narrow, non-interchangeable position within the broader family of β-amino nitrile building blocks. The 2,6-difluoro substitution pattern on the phenyl ring imparts a distinct electronic environment and steric profile compared to 2,5-difluoro or 3,5-difluoro regioisomers, directly affecting reactivity in downstream amidation and cyclization steps [1]. Critically, the absolute (S)-stereochemistry is mandatory for generating the correct enantiomer in sitagliptin-targeted synthetic routes; the (R)-enantiomer, racemate, or achiral analogs yield the wrong absolute configuration in final APIs, which is unacceptable for pharmaceutical intermediate procurement [2]. Additionally, the nitrile moiety provides a synthetic handle for hydrolysis to β-amino acids or reduction to diamines, functionality absent in the corresponding des-amino analog 3-(2,6-difluorophenyl)propanenitrile (CAS 1057676-37-5) . These structural determinants are quantified in the evidence items below.

Quantitative Differentiation Evidence: (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile vs. Closest Analogs


Absolute Stereochemistry: (S)-Configuration vs. (R)-Enantiomer for Sitagliptin Intermediate Compatibility

The (3S)-enantiomer (CAS 1212928-71-6) is the enantiomer mandated by multiple patent-defined synthetic routes to sitagliptin, wherein stereochemical integrity at the β-carbon is preserved through the synthesis to yield the correct (R)-configuration in the final API [1]. In contrast, the (3R)-enantiomer (CAS 1213520-30-9) produces the wrong absolute configuration if carried through an identical synthetic sequence, rendering it unsuitable as a direct replacement [2]. Commercial suppliers offer the (S)-enantiomer at ≥98% HPLC purity and the (R)-enantiomer separately as a distinct catalog item with its own CAS number, confirming that these are treated as non-fungible procurement entities .

Chiral β-amino nitrile Sitagliptin intermediate Stereochemical fidelity

Fluorine Substitution Pattern: 2,6-Difluoro vs. 2,5-Difluoro Regioisomer Impact on Electronic Properties

The 2,6-difluorophenyl substitution pattern in the target compound creates a symmetric ortho,ortho'-difluoro environment that electronically deactivates the aromatic ring differently than the 2,5-difluoro regioisomer (CAS 1270391-48-4) . The 2,6-substitution pattern results in both ortho positions being fluorinated, yielding a distinct dipole moment and altered π-electron density distribution compared to the 2,5-analog where one meta position is unsubstituted . This electronic differentiation affects the reactivity of the pendant nitrile and amino groups in subsequent transformations; in DPP-4 inhibitor SAR studies, 2,6-difluorophenyl-containing β-amino acid derivatives exhibited different inhibitory profiles compared to mono-fluoro or alternate difluoro-substituted analogs [1].

Fluorine regiochemistry β-Amino nitrile SAR Electronic effects

Enantiomeric Excess: >98% ee Achievable in Asymmetric Synthesis vs. Racemic Material

Asymmetric synthetic methodologies employing titanium-mediated aldol additions with chiral α-bromo ketones derived from lactate esters have demonstrated the ability to produce the (3S)-configured β-amino nitrile scaffold with >98% enantiomeric excess (ee) . This contrasts sharply with the racemic mixture (CAS 1270451-15-4), which by definition has 0% ee and requires additional chiral resolution steps before use in enantiospecific syntheses . The >98% ee value places this compound in the category of highly enantioenriched chiral building blocks suitable for pharmaceutical intermediate applications where stereochemical purity directly impacts final API enantiopurity .

Enantiomeric excess Asymmetric synthesis Chiral purity

Functional Group Completeness: β-Amino Nitrile vs. Deamino Analog for Downstream Derivatization

The target compound bears both a primary amine (–NH₂) and a nitrile (–CN) group on the β-carbon scaffold, enabling two orthogonal derivatization pathways: (i) nitrile hydrolysis to the corresponding β-amino acid (a key step in sitagliptin synthesis), and (ii) amine acylation or reductive amination for further elaboration . The deamino analog 3-(2,6-difluorophenyl)propanenitrile (CAS 1057676-37-5, MW 167.16, LogP 2.40) lacks the β-amino group entirely, precluding its use as a direct precursor to β-amino acid or β-amino amide products without additional synthetic steps to introduce nitrogen functionality . Enzymatic nitrile hydrolysis studies on β-amino nitriles have demonstrated that Rhodococcus rhodochrous nitrile hydratase can enantioselectively convert such substrates to β-amino amides, a transformation that is impossible with the deamino analog [1].

β-Amino nitrile Synthetic intermediate Functional group utility

High-Value Application Scenarios for (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile


Sitagliptin and DPP-4 Inhibitor Intermediate Manufacturing

The primary industrial application of (3S)-3-amino-3-(2,6-difluorophenyl)propanenitrile is as a key chiral intermediate in sitagliptin synthesis [1]. The (S)-configured β-amino nitrile is carried through nitrile hydrolysis to the β-amino acid, followed by coupling with the triazolopyrazine fragment to assemble the DPP-4 inhibitor core [2]. Multiple patent families from Lek Pharmaceuticals, Zhejiang Jiuzhou, and Stereokem explicitly define the use of chiral β-amino nitrile intermediates with this 2,6-difluorophenyl substitution pattern, confirming the compound's established role in commercial sitagliptin manufacturing routes [1][3]. Procurement of the (S)-enantiomer at ≥98% purity and >98% ee is critical for maintaining stereochemical fidelity through the synthetic sequence .

Enzymatic Synthesis of Enantiopure β-Amino Acids via Nitrile Hydrolysis

The nitrile group in (3S)-3-amino-3-(2,6-difluorophenyl)propanenitrile serves as a substrate for nitrilase- or nitrile hydratase-mediated enantioselective hydrolysis to yield the corresponding β-amino acid or β-amino amide [1]. Research at TU Graz has established protocols using Rhodococcus strains for the preparative-scale biotransformation of β-amino nitriles to enantiopure β-amino acids [2]. This enzymatic approach is particularly valuable when the β-amino nitrile is already enantiopure, as the enzyme can provide chemoselective nitrile hydrolysis without epimerization of the chiral center, offering an advantage over harsh acidic or basic hydrolysis conditions that risk racemization [3].

Chiral Building Block for Fluorinated β-Amino Acid Library Synthesis

The (3S)-2,6-difluorophenyl β-amino nitrile scaffold is a versatile entry point for synthesizing libraries of fluorinated β-amino acids and β-amino amides for medicinal chemistry exploration beyond DPP-4 [1]. The 2,6-difluorophenyl group enhances metabolic stability and modulates lipophilicity (estimated LogP contribution from the aromatic ring) compared to non-fluorinated or mono-fluorinated phenyl analogs [2]. Structure-activity relationship studies have demonstrated that 2,6-difluorophenyl substitution on β-amino acid scaffolds affects target binding in enzyme inhibition assays, with differential IC₅₀ values observed depending on the fluorine substitution pattern [3]. This makes the enantiopure (S)-configured compound a preferred starting material for systematic SAR exploration of fluorinated β-amino acid derivatives.

Reference Standard for Chiral HPLC Method Development

Given the critical importance of enantiomeric purity in pharmaceutical intermediate quality control, (3S)-3-amino-3-(2,6-difluorophenyl)propanenitrile at >98% ee serves as an analytical reference standard for developing chiral HPLC methods to separate the (S)- and (R)-enantiomers [1]. Chiroptical sensing methods for chiral nitriles have been demonstrated using hydrozirconation and transmetalation to chromophoric palladium complexes, enabling accurate correlation of chiroptical responses to enantiomeric ratio and total concentration [2]. The availability of both enantiomers as discrete commercial products (CAS 1212928-71-6 for S and 1213520-30-9 for R) enables robust method validation for in-process control and release testing in regulated pharmaceutical manufacturing environments [3].

Quote Request

Request a Quote for (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.